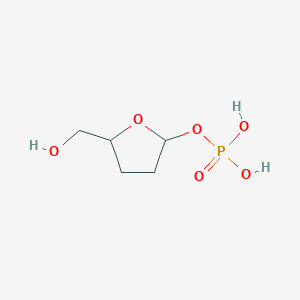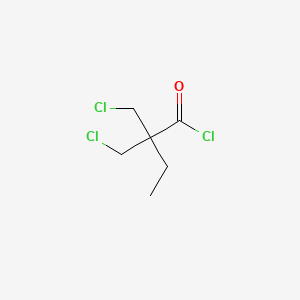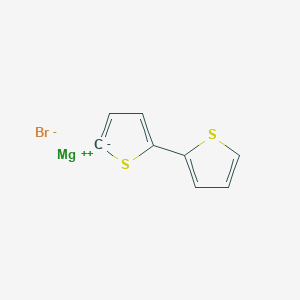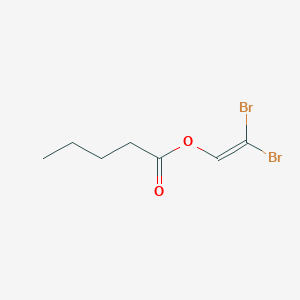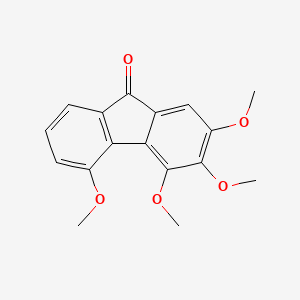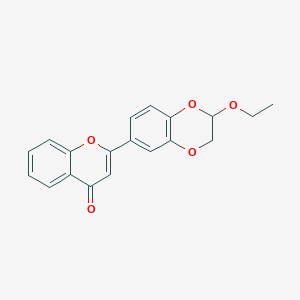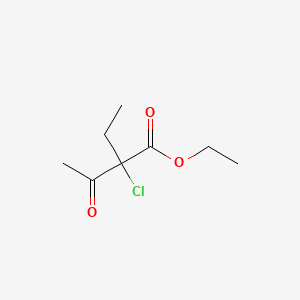![molecular formula C13H13N3O2 B14288893 4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine CAS No. 138151-54-9](/img/structure/B14288893.png)
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. The compound this compound is known for its vibrant color and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine typically involves the diazotization of 3,4-dimethoxyaniline followed by coupling with pyridine. The reaction conditions generally include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The diazonium salt formed is then reacted with pyridine under basic conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反应分析
Types of Reactions
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
科学研究应用
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized as a dye and pigment in the textile and printing industries.
作用机制
The mechanism of action of 4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in their structure and function. The azo group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-[(E)-(4-Fluorophenyl)diazenyl]pyridine
- 4-[(E)-(3-Acetylphenyl)diazenyl]pyridine
- 4-[(E)-(4-Ethoxyphenyl)diazenyl]pyridine
Uniqueness
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine is unique due to the presence of methoxy groups on the aromatic ring, which can influence its electronic properties and reactivity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable compound for various applications.
属性
CAS 编号 |
138151-54-9 |
|---|---|
分子式 |
C13H13N3O2 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
(3,4-dimethoxyphenyl)-pyridin-4-yldiazene |
InChI |
InChI=1S/C13H13N3O2/c1-17-12-4-3-11(9-13(12)18-2)16-15-10-5-7-14-8-6-10/h3-9H,1-2H3 |
InChI 键 |
SCYJPOPMVOJFJV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)N=NC2=CC=NC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
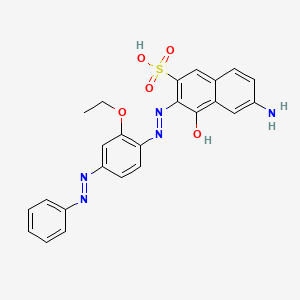
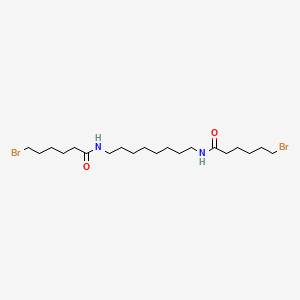
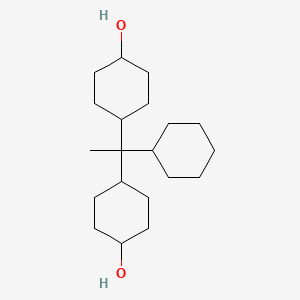
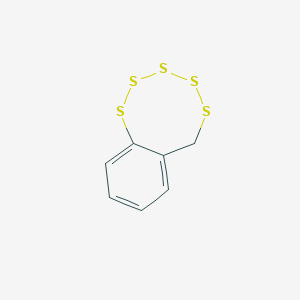
![Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14288843.png)
![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)
